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Core Science & Biosynthesis

Foundational

Introduction: A Proactive Approach to the Safety of a Novel Research Chemical

An In-depth Technical Guide to the Chemical Safety of 3-Bromo-5-hydroxybenzenesulfonamide As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities for wh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Safety of 3-Bromo-5-hydroxybenzenesulfonamide

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities for which comprehensive safety data may not yet be widely available. 3-Bromo-5-hydroxybenzenesulfonamide is one such compound. While it holds potential as a building block in medicinal chemistry, the absence of a formally published Safety Data Sheet (SDS) necessitates a proactive, evidence-based approach to its safe handling.

This guide is structured to provide a robust safety framework for laboratory personnel. By analyzing the known hazards of structurally analogous compounds, we can infer a probable hazard profile and establish rigorous handling protocols. This document moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to ensure a culture of safety and integrity in the laboratory.

Section 1: Chemical Identification and Physical Properties

A precise understanding of a compound's identity is the foundation of chemical safety.

PropertyValueSource
Chemical Name 3-Bromo-5-hydroxybenzenesulfonamide[1]
CAS Number 1243365-25-4[1][2]
Molecular Formula C₆H₆BrNO₃S[1][2]
Molecular Weight 252.09 g/mol [1][2]
SMILES BrC=1C=C(C=C(C1)O)S(=O)(=O)N[2]
Purity (Typical) ≥95%[2]

Section 2: Inferred Hazard Assessment and Classification

Analysis of similar compounds, such as 3-bromo-5-hydroxybenzaldehyde, 3-bromo-5-nitrobenzenesulfonamide, and other brominated aromatics, reveals a consistent pattern of hazards.[3][4][5][6]

Table 2: Probable GHS Hazard Profile

Hazard ClassGHS CategoryHazard StatementRationale / Basis from Analogous Compounds
Acute Toxicity, Oral Category 4H302: Harmful if swallowedThis is a common classification for related brominated aromatic compounds.[3][4][5][6][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationNearly all examined analogs report skin irritation.[3][4][5][7][8][9]
Serious Eye Damage/Irritation Category 2 / 1H319: Causes serious eye irritation / H318: Causes serious eye damageThe potential for serious eye irritation or damage is high, as seen in related aldehydes and sulfonamides.[3][7][8][9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust from similar solid compounds is known to cause respiratory tract irritation.[3][4][7][9][10]

Signal Word: Warning (Potentially Danger if serious eye damage is confirmed)

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of handling protocols is required. The primary goal is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the chemical at the source, minimizing reliance on PPE.

  • Fume Hood: All weighing and manipulation of solid 3-Bromo-5-hydroxybenzenesulfonamide, as well as the handling of its solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particulates and aerosols.[9][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is essential but should be considered the last line of defense after engineering controls.

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for tears or pinholes before each use. The consistent reporting of skin irritation across analogous compounds makes robust hand protection non-negotiable.[8] After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[9]

  • Eye Protection: Chemical safety goggles are mandatory. Given the potential for serious eye damage[3], a face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[11]

  • Skin and Body Protection: A buttoned lab coat must be worn at all times. Ensure it is clean and laundered separately from personal clothing.[9]

  • Respiratory Protection: If for any reason work must be conducted outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter (N95 or better) is required.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling start Don PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Certified Fume Hood start->fume_hood Verify Airflow weigh Weigh Solid fume_hood->weigh dissolve Prepare Solution weigh->dissolve reaction Use in Reaction dissolve->reaction waste Dispose of Waste in Labeled Container reaction->waste Segregate Halogenated Waste decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Remove PPE & Wash Hands decontaminate->remove_ppe G cluster_routes cluster_actions exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhaled Inhalation exposure->inhaled wash_skin Wash with Soap & Water for 15 min skin->wash_skin flush_eye Flush with Water for 15 min eye->flush_eye fresh_air Move to Fresh Air inhaled->fresh_air seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical

Caption: Emergency Response Logic for Accidental Exposure.

Section 6: Toxicological Profile (Inferred)

While no specific studies on 3-Bromo-5-hydroxybenzenesulfonamide exist, the toxicological profile can be inferred from its functional groups and the data from analogous compounds.

  • Acute Effects: The primary acute risks are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed. [3][4][5][7][8][9][10]* Chronic Effects: No data is available on the chronic effects, carcinogenicity, or mutagenicity of this specific compound. As a standard precaution for any novel chemical, chronic exposure should be avoided entirely.

Section 7: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Procedure: Dispose of this compound and any contaminated materials in a designated hazardous waste container. [7]The container must be clearly labeled as hazardous chemical waste, listing the full chemical name.

  • Regulatory: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

References

  • 3-bromo-5-hydroxybenzenesulfonamide.Jiehua Medicine.
  • Benzenesulfonamide, 3-bromo-5-hydroxy- | 1243365-25-4.ChemicalBook.
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.Sigma-Aldrich.
  • Safety Data Sheet for 3-Bromobenzaldehyde.Thermo Fisher Scientific.
  • Safety Data Sheet for 3-Bromo-N-methylbenzenesulfonamide.Fisher Scientific.
  • Safety Data Sheet for 3-Bromo-5-chloro-2-hydroxybenzaldehyde.Apollo Scientific.
  • Safety Data Sheet for 1-Bromo-3,5-difluorobenzene.Fisher Scientific.
  • Safety Data Sheet for 3,5-dibromo-4-hydroxy-benzoic acid.Thermo Fisher Scientific.
  • 3-Bromo-5-hydroxybenzaldehyde Safety and Hazards.PubChem.
  • Safety Data Sheet for 3-Bromo-5-chloro-2-hydroxybenzaldehyde.Synquest Labs.
  • 3-Bromo-5-nitrobenzenesulfonamide Hazard Inform
  • 3-Bromo-5-hydroxybenzonitrile Hazard Inform
  • 3-Bromo-5-hydroxybenzoic acid Safety Inform
  • 4-Bromobenzenesulfonamide GHS Classific

Sources

Exploratory

Advanced Medicinal Chemistry of Benzenesulfonamide Derivatives: From Pharmacophore to Clinical Candidate

Executive Summary The benzenesulfonamide scaffold ( ) remains a cornerstone of medicinal chemistry, evolving far beyond its historical origin as a broad-spectrum antibiotic.[1] In modern drug discovery, this pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzenesulfonamide scaffold (


) remains a cornerstone of medicinal chemistry, evolving far beyond its historical origin as a broad-spectrum antibiotic.[1] In modern drug discovery, this pharmacophore is the primary engine for designing Carbonic Anhydrase Inhibitors (CAIs) , anticancer agents, and COX-2 inhibitors. This technical guide dissects the structural logic, synthetic evolution, and validation protocols required to exploit benzenesulfonamide derivatives for high-affinity target engagement.[1]

Structural Basis & Pharmacophore Logic[2]

The Zinc-Binding Anchor

The primary utility of the primary sulfonamide moiety lies in its ability to act as a Zinc Binding Group (ZBG) .[1] In metalloenzymes like Carbonic Anhydrase (CA), the sulfonamide nitrogen is deprotonated (ionized) at physiological pH (pKa


 9-10, lowered by electron-withdrawing groups). The resulting anion coordinates directly to the 

ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and locking the enzyme in an inactive state.

Causality in Design:

  • Electronic Modulation: Substituents on the benzene ring directly influence the pKa of the sulfonamide. Electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    increase acidity, enhancing the fraction of ionized species available for metal coordination.
  • Steric Filtering: The benzene ring acts as a scaffold to orient "tails" into specific hydrophobic pockets, distinguishing between ubiquitous isoforms (CA I/II) and disease-specific isoforms (CA IX/XII).

Diagram: The "Tail Approach" for Isoform Selectivity

The following diagram illustrates the "Tail Approach," a critical SAR strategy where the benzenesulfonamide acts as the anchor, and the tail confers selectivity.

TailApproach Scaffold Benzenesulfonamide Scaffold (Anchor) ZBG Zinc Binding Group (-SO2NH-) Scaffold->ZBG Displays Linker Linker Region (Flexible/Rigid) Scaffold->Linker Extends Zn Zn2+ Ion (Active Site) ZBG->Zn Coordinates Tail Hydrophobic Tail (Selectivity Driver) Linker->Tail Extends Isoform1 Cytosolic CA I/II (Sterically Constrained) Tail->Isoform1 Clashes Isoform2 Tumor CA IX/XII (Hydrophobic Pocket) Tail->Isoform2 Binds Tightly

Figure 1: The "Tail Approach" logic. The sulfonamide anchors the molecule to the Zinc ion, while the tail exploits structural differences in the enzyme's secondary binding pockets to achieve isoform selectivity.

Therapeutic Applications & Mechanisms[1][3][4][5][6]

Carbonic Anhydrase Inhibition (CAI)[6][7]
  • Glaucoma: Inhibition of CA II in the ciliary body reduces aqueous humor secretion (e.g., Dorzolamide).

  • Hypoxic Tumors: CA IX and XII are overexpressed in hypoxic tumors to regulate pH. Selective benzenesulfonamides (e.g., SLC-0111 ) inhibit these isoforms, leading to intracellular acidification and cell death in cancer cells while sparing normal tissues.

Anticancer Mechanisms Beyond CA

Recent research indicates benzenesulfonamides possess multi-target potential:

  • Cell Cycle Arrest: Induction of G2/M phase arrest by disrupting tubulin polymerization.

  • Angiogenesis Inhibition: Targeting VEGFR tyrosine kinases (e.g., Pazopanib contains a sulfonamide moiety).

  • Apoptosis: Downregulation of Bcl-2 and upregulation of Bax proteins.

Quantitative Data: Isoform Selectivity Profile

The table below summarizes inhibition constants (


) for a representative "Tail-approach" benzenesulfonamide derivative compared to the classical inhibitor Acetazolamide.
CompoundTargetKi (nM)Selectivity Ratio (vs CA II)Clinical Relevance
Acetazolamide hCA I2500.04Non-selective (Glaucoma, Diuretic)
hCA II121.0Major off-target for cancer drugs
hCA IX250.5Hypoxic Tumor Target
SLC-0111 (Analog) hCA I>10,000>1000Minimal systemic side effects
hCA II800100Reduced off-target toxicity
hCA IX4.5 0.005 High Potency & Selectivity

Synthetic Architectures

Method A: Nucleophilic Substitution (Classical)

The reaction of benzenesulfonyl chlorides with amines is the industry standard.

  • Pros: High yields, readily available reagents.

  • Cons: Limited by the availability of the sulfonyl chloride; harsh conditions can degrade sensitive functional groups.

Method B: Palladium-Catalyzed Cross-Coupling (Modern)

Buchwald-Hartwig amination allows the coupling of aryl halides with sulfonamides.[1]

  • Pros: Access to complex structures inaccessible via sulfonyl chlorides.

  • Cons: Cost of Pd catalysts, requirement for inert atmosphere.

Diagram: Synthetic Workflow

Synthesis Benzene Substituted Benzene SulfonylCl Benzenesulfonyl Chloride (Ar-SO2Cl) Benzene->SulfonylCl Chlorosulfonation Chloride Chlorosulfonic Acid (ClSO3H) Chloride->SulfonylCl Reaction Nucleophilic Substitution (Base, 0-25°C) SulfonylCl->Reaction Amine Functionalized Amine (R-NH2) Amine->Reaction Product Benzenesulfonamide Derivative Reaction->Product Yields 70-95% ArylHalide Aryl Halide (Ar-X) PdCat Pd-Catalysis (Buchwald-Hartwig) ArylHalide->PdCat Sulfonamide Primary Sulfonamide (H2N-SO2-R) Sulfonamide->PdCat PdCat->Product C-N Coupling

Figure 2: Dual synthetic pathways. The classical route (left) is preferred for scale-up, while the Pd-catalyzed route (right) enables late-stage diversification.

Experimental Protocols

Protocol A: Modular Synthesis of N-Substituted Benzenesulfonamides

Objective: To synthesize a library of sulfonamides via sulfonyl chloride substitution.

Reagents:

  • Substituted Benzenesulfonyl chloride (1.0 eq)[1]

  • Primary/Secondary Amine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM under

    
     atmosphere. Cool to 0°C using an ice bath.
    
    • Causality: Cooling controls the exothermicity of the reaction, preventing the formation of disulfonimide side products.

  • Addition: Dissolve the benzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Work-up: Quench with 1M HCl (to neutralize excess amine/TEA). Extract the organic layer, wash with brine, and dry over anhydrous

    
    .[1]
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: CA Inhibition Screening (Esterase Activity Assay)

Objective: High-throughput screening of synthesized derivatives for CA inhibition using a colorimetric readout. Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,


). Inhibitors reduce the rate of this color formation.

Reagents:

  • Purified Carbonic Anhydrase (Isoform I, II, or IX)

  • Substrate: 4-Nitrophenyl acetate (3 mM in ethanol)

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5

  • Inhibitor Stock: 10 mM in DMSO

Workflow:

  • Blanking: Add 140

    
     Assay Buffer to 96-well plate.
    
  • Inhibitor Incubation: Add 20

    
     of enzyme solution + 20 
    
    
    
    of test compound (varying concentrations). Incubate for 15 mins at 25°C.
    • Self-Validation: Include a "Solvent Control" (DMSO only) to ensure the solvent does not inhibit the enzyme. Include "Acetazolamide" as a positive control.[2]

  • Substrate Initiation: Add 20

    
     of 4-NPA substrate solution.
    
  • Kinetic Measurement: Immediately measure Absorbance at 405 nm every 30 seconds for 30 minutes using a microplate reader.

  • Analysis: Plot the initial velocity (

    
    ) vs. Inhibitor Concentration 
    
    
    
    to determine
    
    
    .

References

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. MDPI. [Link]

  • Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of a Novel Schiff Base from 3-Bromo-5-hydroxybenzenesulfonamide

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, in-depth guide to the synthesis of a novel Schiff base derived from 3-Bromo-5-hydroxybenzenesulfonamide a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of a novel Schiff base derived from 3-Bromo-5-hydroxybenzenesulfonamide and salicylaldehyde. Schiff bases are a critical class of organic compounds with wide-ranging applications in medicinal chemistry, catalysis, and materials science.[1][2] Sulfonamide-containing Schiff bases, in particular, have demonstrated significant biological activities, including antimicrobial and anticancer properties.[3][4][5][6] This protocol details a robust and reproducible method for the synthesis, purification, and characterization of a new Schiff base, offering valuable insights for researchers in drug discovery and organic synthesis.

Introduction: The Significance of Sulfonamide Schiff Bases

Schiff bases, or imines, are characterized by the presence of a carbon-nitrogen double bond.[2] Their versatile chemical nature and biological activity make them a focal point of extensive research. The incorporation of a sulfonamide moiety into a Schiff base structure can significantly enhance its therapeutic potential.[3][4] Sulfonamides are a well-established class of bacteriostatic agents that inhibit microbial growth.[3][7] The combination of these two pharmacophores can lead to the development of novel compounds with synergistic or enhanced biological activities.[3][4]

This application note will focus on the synthesis of a Schiff base from 3-Bromo-5-hydroxybenzenesulfonamide, a starting material with multiple functional groups that can be further modified for the development of a library of compounds. The reaction with salicylaldehyde introduces another phenolic hydroxyl group, which can be a key feature for metal chelation or further derivatization.

Reaction Mechanism and Rationale for Experimental Choices

The synthesis of a Schiff base proceeds via a nucleophilic addition-elimination reaction between a primary amine and an aldehyde or ketone.[8] In this protocol, the primary sulfonamide group of 3-Bromo-5-hydroxybenzenesulfonamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde.

2.1. The Role of Acid Catalysis

The reaction is typically catalyzed by a small amount of acid.[9] The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic sulfonamide nitrogen.[9][10] It is a delicate balance, as excessive acidity can protonate the amine, rendering it non-nucleophilic. Glacial acetic acid is chosen as the catalyst for this protocol due to its effectiveness and ease of removal during work-up.

2.2. Solvent Selection

Ethanol is selected as the reaction solvent due to its ability to dissolve both reactants and its relatively high boiling point, which allows for the reaction to be conducted at an elevated temperature to drive the equilibrium towards the product. The removal of water, a byproduct of the reaction, is crucial for maximizing the yield of the Schiff base. Refluxing the reaction mixture helps in the removal of water.

Experimental Protocol

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplier
3-Bromo-5-hydroxybenzenesulfonamideC₆H₆BrNO₃S268.09≥98%Sigma-Aldrich
SalicylaldehydeC₇H₆O₂122.12≥98%Sigma-Aldrich
EthanolC₂H₅OH46.07AnhydrousFisher Scientific
Glacial Acetic AcidCH₃COOH60.05≥99.7%VWR
Diethyl Ether(C₂H₅)₂O74.12AnhydrousEMD Millipore

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-hydroxybenzenesulfonamide (2.68 g, 10 mmol) in 40 mL of anhydrous ethanol.

  • Addition of Aldehyde: To this solution, add salicylaldehyde (1.22 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, the volume of the solvent can be reduced by half using a rotary evaporator.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol followed by cold diethyl ether to remove any unreacted starting materials.[11]

  • Drying: Dry the purified product in a vacuum oven at 60°C for 2-4 hours.

Purification and Characterization

4.1. Purification

Recrystallization is an effective method for purifying the synthesized Schiff base.[12][13] Ethanol is a suitable solvent for recrystallization. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

4.2. Characterization

The structure and purity of the synthesized Schiff base should be confirmed by various spectroscopic techniques.[7][14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of the C=N (imine) stretching band (around 1600-1650 cm⁻¹) are key indicators of Schiff base formation.[1]

    • The presence of a broad band in the region of 3200-3400 cm⁻¹ can be attributed to the O-H and N-H stretching vibrations.[15]

    • Characteristic symmetric and asymmetric stretching vibrations for the SO₂ group are expected around 1150-1160 cm⁻¹ and 1310-1330 cm⁻¹, respectively.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the range of δ 8.0-10.0 ppm.[16] The aromatic protons will appear as multiplets in the aromatic region (δ 6.5-8.5 ppm). The signals for the -OH and -NH₂ protons will also be present.

    • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 160-170 ppm.

  • Mass Spectrometry (MS): The molecular weight of the synthesized compound can be confirmed by mass spectrometry, which should show the molecular ion peak corresponding to the expected product.

Workflow and Logic Diagram

The following diagram illustrates the experimental workflow for the synthesis of the Schiff base.

SchiffBaseSynthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reactants Dissolve 3-Bromo-5-hydroxy- benzenesulfonamide in Ethanol Add_Aldehyde Add Salicylaldehyde Reactants->Add_Aldehyde Add_Catalyst Add Glacial Acetic Acid Add_Aldehyde->Add_Catalyst Reflux Reflux for 4-6 hours (Monitor by TLC) Add_Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Isolate Product via Filtration Cooling->Isolation Washing Wash with Cold Ethanol and Diethyl Ether Isolation->Washing Drying Dry in Vacuum Oven Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization FTIR FT-IR Spectroscopy Recrystallization->FTIR NMR NMR (¹H & ¹³C) Spectroscopy Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS

Caption: Experimental workflow for Schiff base synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionIncrease reflux time. Ensure the reaction is monitored by TLC until the starting material is consumed.
Water present in the reactionUse anhydrous solvents and reagents. A Dean-Stark apparatus can be used to remove water azeotropically.
Product is an oil or does not crystallize Impurities presentAttempt to purify by column chromatography. Trituration with a non-polar solvent like hexane may induce crystallization.
Impure product after recrystallization Inappropriate recrystallization solventScreen for a more suitable recrystallization solvent or solvent system.
Starting materials still presentEnsure the stoichiometry of the reactants is accurate. Wash the product thoroughly.[13]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of a novel Schiff base from 3-Bromo-5-hydroxybenzenesulfonamide and salicylaldehyde. By following the outlined procedures, researchers can confidently synthesize and characterize this compound, which holds potential for further investigation in various fields of chemical and pharmaceutical sciences. The insights into the reaction mechanism and experimental rationale are intended to empower researchers to adapt and optimize this protocol for the synthesis of other related Schiff bases.

References

  • ResearchGate. (n.d.). How to purify Schiff base product? Retrieved from [Link]

  • Ahmad, N., Mubassir, M., & Kumar, A. (2025). Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications. Eurasian Journal of Science and Technology, 5(4), 366-384.
  • Yusuf, T. L., et al. (2020). Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. Scientific Reports, 10(1), 5897.
  • ResearchGate. (n.d.). Is there an effective way of purifying schiff bases? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Schiff Base from Sulfa Drugs: A review. Retrieved from [Link]

  • Chohan, Z. H., et al. (2013). Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 336-345.
  • ResearchGate. (n.d.). Schiff bases are synthesized either in the presence of acid or base but mostly acid is used as catalyst why? Retrieved from [Link]

  • Engineered Science Publisher. (n.d.). Drug Action of Sulfonamide Schiff Bases: Structure, Antimicrobial Activity and In-Silico Studies. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Retrieved from [Link]

  • MH Chem. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application [Video]. YouTube. [Link]

  • White Rose Research Online. (n.d.). Synthesis and characterisation of sulphonamide (Schiff base) ligand and its copper metal complex and their efficiency in polyure. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2021). Structural and Antimicrobial Characterization of Schiff Bases derived from Sulphonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify Schiff base? Retrieved from [Link]

  • Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Organic Chemistry, 2, e15.
  • ResearchGate. (n.d.). The NMR Study and Antimicrobial Activity of Some Schiff Bases Derived From Sulphonamide Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Schiff base formation, general acid-base catalysis. Retrieved from [Link]

  • Jarrahpour, A., et al. (2022).
  • Aftab, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Three New Schiff Bases Derived from Amino Acids and their Ag(I) Complexes. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-58.
  • MDPI. (2021). Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties. Retrieved from [Link]

  • Zenodo. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. (n.d.). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization And Biological Studies of Metal Complexes With 3-Amino-5-Bromobenzofuran-2-Carboxamide Schiff Base. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Alam, M. S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Drug Design, Development and Therapy, 18, 2237-2250.
  • ResearchGate. (n.d.). In-mediated Allylation of aldehydes with 3-bromo-2-chloro-l-propene 49. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Application

Application Note: Precision Preparation of 3-Bromo-5-hydroxybenzenesulfonamide Stock Solutions

Executive Summary & Scientific Rationale This guide details the protocol for preparing high-integrity stock solutions of 3-Bromo-5-hydroxybenzenesulfonamide . This compound is a functionalized benzene derivative often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for preparing high-integrity stock solutions of 3-Bromo-5-hydroxybenzenesulfonamide . This compound is a functionalized benzene derivative often utilized as a fragment in drug discovery or a synthetic intermediate. Its structure features three distinct functionalities: a lipophilic bromine atom, a hydrogen-bond donating/accepting phenolic hydroxyl, and a polar sulfonamide group.

The Challenge: The coexistence of the phenolic hydroxyl and sulfonamide moiety creates a robust hydrogen-bonding network in the solid state (high lattice energy), while the bromine atom increases lipophilicity. Consequently, the compound exhibits poor aqueous solubility at neutral pH. Improper solubilization leads to "silent precipitation" in biological assays, resulting in false negatives or variable IC50 data.

The Solution: This protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle. DMSO disrupts the intermolecular hydrogen bonding of the solute while accommodating the lipophilic aromatic core. We employ a Gravimetric-Volumetric Hybrid Approach to ensure concentration accuracy ±1%.

Physicochemical Profile

Understanding the molecule is the first step to dissolving it.

PropertyDataRelevance to Protocol
Chemical Name 3-Bromo-5-hydroxybenzenesulfonamideTarget Analyte
CAS Number 1243365-25-4Unique Identifier for sourcing
Molecular Weight 252.09 g/mol Critical for Molarity calculations
Appearance White to off-white solidVisual QC baseline
pKa (Predicted) ~9.5 (Phenol), ~10.0 (Sulfonamide)Insoluble in water at pH < 8.0
Solubility (DMSO) > 100 mMPreferred Stock Solvent
Solubility (Water) < 1 mM (Neutral pH)Do not use for master stock
Hygroscopicity ModerateStore solid in desiccator

Materials & Equipment

  • Compound: 3-Bromo-5-hydroxybenzenesulfonamide (>97% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Standard "wet" DMSO can cause hydrolytic degradation over months.

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent leaching and light degradation).

  • Instrumentation: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath.

Protocol: Preparation of 50 mM Master Stock

We target a 50 mM concentration. This is high enough to allow large dilutions (1000x) into assay media (keeping final DMSO < 0.1%), yet well below the solubility limit to prevent crashing out at -20°C.

Step 1: Calculation

Target Volume: 10 mL Target Concentration: 50 mM (0.05 mol/L) Formula:


[1]


Requirement: Weigh 126.0 mg of powder.

Step 2: The "Wetting" Procedure (Critical)
  • Weigh ~126.0 mg of the compound directly into a tared 20 mL amber glass vial. Record the exact mass (e.g., 126.4 mg).

  • Recalculate Solvent Volume: Do not just add 10 mL. Adjust DMSO volume to match the exact mass to maintain 50.0 mM.

    • Example: If mass = 126.4 mg:

  • Add 50% of the calculated DMSO volume (approx 5 mL).

  • Swirl gently. The high concentration of solvent initially helps break the crystal lattice.

Step 3: Dissolution & Homogenization
  • Vortex at medium speed for 30 seconds.

  • Sonication: Place the vial in an ultrasonic bath at room temperature for 5-10 minutes.

    • Scientific Insight: Sonication creates cavitation bubbles that implode, generating localized energy to disrupt stubborn crystal aggregates that manual mixing misses.

  • Add the remaining DMSO to reach the final calculated volume.

  • Invert the vial 10 times to mix.

Step 4: Visual QC

Hold the vial up to a light source. The solution must be optically clear with no floating particulates or "schlieren" lines (wavy lines indicating density gradients).

Workflow Visualization

The following diagram illustrates the logical flow of the preparation and validation process.

StockPrep Start Start: Solid Compound (CAS 1243365-25-4) Weigh Gravimetric Analysis (Weigh ~126 mg) Start->Weigh Calc Volume Adjustment (Based on Exact Mass) Weigh->Calc Input Mass Solvation Two-Stage Solvation (Add 50% DMSO -> Sonicate -> Add Rest) Calc->Solvation Determine Vol QC Quality Control (Visual + Tyndall Effect) Solvation->QC QC->Solvation Fail (Precipitate) Aliquot Aliquot & Store (-20°C, Amber Vials) QC->Aliquot Pass

Figure 1: Critical path for the preparation of a validated 50 mM Master Stock.

Storage & Stability (The "Self-Validating" System)

A stock solution is only as good as its storage conditions. DMSO is hygroscopic (absorbs water from air) and has a freezing point of 18.5°C.

  • Aliquotting: Never store the bulk 10 mL stock. Divide into 500 µL aliquots in small amber vials or polypropylene cryovials.

    • Reasoning: Repeated freeze-thaw cycles cause microscopic precipitation and water absorption. Single-use aliquots preserve integrity.

  • Temperature: Store at -20°C or -80°C .

    • Note: DMSO freezes at these temperatures.[2][3][4] Upon removal, the solution will be solid.

  • Thawing Protocol:

    • Thaw at room temperature or 37°C water bath.

    • Mandatory Vortex: DMSO tends to supercool and may form concentration gradients upon thawing. Always vortex for 10 seconds after the solid melts.

    • Precipitate Check: If solid reappears upon thawing, sonicate for 2 minutes. If it persists, the stock has degraded or absorbed too much water; discard.

Application: Dilution into Aqueous Media[6]

When moving from Stock (DMSO) to Assay (Buffer), you face the "Solubility Cliff."

  • Maximum DMSO Tolerance: Most biological assays tolerate 0.1% to 1% DMSO.

  • Dilution Scheme:

    • Do not add stock directly to a large volume of cold buffer. This causes rapid local precipitation.

    • Intermediate Step: Dilute the 50 mM stock to a 10x working solution in buffer with rapid mixing, then dilute to 1x.

Dilution Stock 50 mM Stock (100% DMSO) Inter Intermediate (500 µM in 1% DMSO) Stock->Inter 1:100 Dilution (Rapid Mixing) Final Assay Well (5 µM in 0.01% DMSO) Inter->Final 1:100 Dilution (into Buffer)

Figure 2: Serial dilution strategy to prevent 'crashing out' in aqueous media.

References

  • Gaylord Chemical. (2005).[5] Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Retrieved from [Link]

  • Cheng, X., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 20(2), 281–286. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-5-hydroxybenzenesulfonamide Derivatives

This guide serves as a Tier-3 Technical Support resource for researchers working with 3-Bromo-5-hydroxybenzenesulfonamide and its structural derivatives. It is designed to address the specific physicochemical challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers working with 3-Bromo-5-hydroxybenzenesulfonamide and its structural derivatives. It is designed to address the specific physicochemical challenges posed by this scaffold—namely, its dual acidity (phenol + sulfonamide), high polarity, and potential for regioisomeric impurities.

Status: Operational | Tier: Advanced Application Support Subject: Troubleshooting Isolation & Purification Protocols Applicable Scaffolds: 3-Bromo-5-hydroxybenzenesulfonamide (CAS: 1243365-25-4) and N/O-substituted analogs.

Introduction: The Physicochemical Challenge

Before troubleshooting, understand why purification fails. This molecule possesses two distinct acidic protons:

  • Phenolic Hydroxyl (-OH):

    
    
    
  • Sulfonamide Nitrogen (-SO₂NH₂):

    
    
    

Implication: The compound is amphiphilic but leans heavily toward polar/acidic. It sticks to standard silica gel (causing "streaking") and is highly soluble in basic aqueous media, which is the key to its purification without chromatography.

Module 1: The "Crash-Out" Protocol (Acid-Base Extraction)

User Query: "My crude reaction mixture is dark, and column chromatography yields smeared fractions. How do I clean this up before (or instead of) a column?"

Technical Solution: Because the core scaffold contains acidic protons, you can exploit pH-dependent solubility to separate neutral impurities (starting materials, coupled byproducts) from your product.

Step-by-Step Protocol
  • Dissolution (High pH): Dissolve the crude solid in 1.0 M NaOH (or saturated

    
    ).
    
    • Why: Both the phenol and sulfonamide deprotonate, forming a water-soluble dianion.

  • Organic Wash: Wash the aqueous layer 2–3 times with a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate ).

    • Why: Impurities that do not possess acidic protons (e.g., unreacted alkyl halides, protected intermediates) remain in the organic layer and are discarded.

  • Precipitation (Low pH): Cool the aqueous layer to

    
     and slowly acidify with 1.0 M HCl  to pH 2–3.
    
    • Observation: The product should precipitate ("crash out") as a white or off-white solid.

  • Filtration: Collect the solid via vacuum filtration.[1][2] Wash with cold water to remove residual salts.

Workflow Visualization

AcidBaseExtraction cluster_Organic Organic Layer cluster_Aqueous Aqueous Layer (pH > 12) Start Crude Reaction Mixture Dissolve Dissolve in 1M NaOH (aq) Start->Dissolve Partition Partition with EtOAc/DCM Dissolve->Partition Discard Discard (Contains Neutral Impurities) Partition->Discard Organic Phase ProductSoluble Product as Dianion (Soluble) Partition->ProductSoluble Aqueous Phase Acidify Acidify with 1M HCl to pH 2-3 (Cool to 0°C) ProductSoluble->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Pure Solid Product Precipitate->Filter Vacuum Filtration

Figure 1: Acid-Base "Crash-Out" Purification Workflow.

Module 2: Chromatography Troubleshooting

User Query: "I must use a column because my derivative is not solidifying. However, the product trails on the TLC plate and elutes over 20 fractions."

Technical Solution: The "trailing" is caused by the interaction between the acidic sulfonamide/phenol protons and the slightly acidic silanol groups (


) on the silica gel. You must suppress this ionization or compete for the binding sites.
Troubleshooting Matrix
Symptom Root Cause Corrective Action
Streaking/Tailing Acidic protons interacting with silica.Add Acid Modifier: Add 0.5% to 1% Acetic Acid (AcOH) to the mobile phase. This keeps the molecule protonated and neutral, reducing interaction with silica.
Co-elution Product polarity is too similar to impurity.Change Selectivity: Switch from MeOH/DCM to Acetone/Hexane or EtOAc/Hexane . Acetone is excellent for sulfonamides.
Product "Stuck" Product is too polar for Normal Phase.Reverse Phase (C18): Use a C18 column with a Water/Acetonitrile gradient (plus 0.1% Formic Acid).
Decision Logic for Mobile Phase

ChromatographyLogic Start Chromatography Issue? Tailing Streaking / Tailing Start->Tailing Stuck Product Retained on Column Start->Stuck Action1 Add 1% AcOH to Eluent Tailing->Action1 Action2 Switch to Reverse Phase (C18) H2O/ACN + 0.1% Formic Acid Stuck->Action2

Figure 2: Chromatography Troubleshooting Logic.

Module 3: Recrystallization & Final Polish[3]

User Query: "I have the product, but it's slightly yellow/brown. How do I get high-purity white crystals?"

Technical Solution: Sulfonamides crystallize well from protic solvents. The "oiling out" phenomenon is common if the cooling is too rapid or the solvent mixture is incorrect.

Recommended Solvent Systems
  • Ethanol / Water (Best Starting Point):

    • Dissolve product in minimal boiling Ethanol.

    • Add hot water dropwise until slight turbidity appears.

    • Add one drop of Ethanol to clear it.

    • Allow to cool slowly to room temperature, then

      
      .
      
  • Isopropanol (IPA): Good for more lipophilic derivatives (e.g., if the bromine is coupled to a hydrophobic group).

Critical Tip: If the product "oils out" (forms a liquid droplet at the bottom), reheat to dissolve and add a seed crystal of the pure product. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

Module 4: Scavenging Trace Impurities

User Query: "I used a Palladium catalyst to couple the bromine, and now my product is grey."

Technical Solution: The bromine at position 3 is a common handle for Suzuki/Buchwald couplings. Residual Palladium (Pd) binds tightly to the nitrogen and oxygen atoms.

  • Silica Thiol Scavengers: Pass the crude solution through a silica-thiol cartridge (or add SiliaMetS® Thiol resin) before crystallization.

  • Chelating Wash: If the product is in the organic phase, wash with 5% aqueous L-Cysteine or Sodium Diethyldithiocarbamate . These ligands strip Pd from the sulfonamide.

References

  • BenchChem Technical Support. (2025).[3] Purification of Sulfonamide Derivatives by Column Chromatography. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • National Institutes of Health (PubChem). (2025). 3-Bromo-5-hydroxybenzenesulfonamide (Compound Summary). Retrieved from

  • ResearchGate. (2019). Synthesis and Antioxidant Evaluation of 3-Bromo-Flavone. (Demonstrates NBS bromination workflows relevant to the scaffold). Retrieved from

  • Google Patents. (2016). Sulfonamide Purification Process (US2777844A). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to X-ray Crystallography of Benzenesulfonamide Ligands: From Data Comparison to Experimental Protocol

For researchers and drug development professionals, understanding the three-dimensional structure of a ligand is paramount. It is the key that unlocks insights into binding affinity, selectivity, and ultimately, therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the three-dimensional structure of a ligand is paramount. It is the key that unlocks insights into binding affinity, selectivity, and ultimately, therapeutic efficacy. Benzenesulfonamide and its derivatives are a cornerstone of medicinal chemistry, found in a wide array of drugs from antibacterials to anticancer agents.[1][2][3] X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement of these molecules, providing an unambiguous map of their conformation and intermolecular interactions.

This guide offers a comparative analysis of crystallographic data for several benzenesulfonamide ligands, provides detailed, field-proven experimental protocols for obtaining high-quality crystals, and explains the causality behind critical experimental choices.

Comparative Analysis of Benzenesulfonamide Crystallographic Data

The crystal structure of a molecule is defined by a unique set of parameters that describe the size, shape, and symmetry of its repeating unit cell. Comparing these parameters across different benzenesulfonamide derivatives can reveal how chemical modifications influence the overall crystal packing. The following table summarizes key crystallographic data for a selection of benzenesulfonamide-based compounds, showcasing their diversity.

Parameter Compound 1: Benzenesulfonamide Derivative Compound 2: ({4-nitrophenyl}sulfonyl)tryptophan Compound 3: (E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide Compound 4: N-(2-iodophenyl)benzenesulfonamide
Chemical Formula C₃₁H₂₃ClN₂O₄S₂C₁₇H₁₅N₃O₆SC₂₁H₂₀N₂O₃SC₁₂H₁₀INO₂S
Crystal System TriclinicMonoclinicData not specifiedMonoclinic
Space Group P-1P2₁Data not specifiedP2₁/c
Unit Cell (a, Å) 9.1558(5)Data not availableData not available11.2312(3)
Unit Cell (b, Å) 9.9077(5)Data not availableData not available8.0163(2)
Unit Cell (c, Å) 16.1367(8)Data not availableData not available15.6599(4)
Unit Cell (α, °) 91.329(3)90Data not available90
Unit Cell (β, °) 98.192(3)Data not availableData not available108.973(1)
Unit Cell (γ, °) 101.108(3)90Data not available90
Molecules per Unit Cell (Z) 2Data not availableData not available4
Final R-indices [I>2sigma(I)] R1 = 0.0463Data not availableData not availableData not available
CCDC/PDB ID Data not specifiedData not specifiedCCDC 2384467Data not specified
Reference [4][5][1][3]

Expert Insight: The choice of a triclinic versus a monoclinic system is not random; it is dictated by the molecule's inherent symmetry and how it can pack most efficiently. The space group (e.g., P-1 vs. P2₁/c) further defines the symmetry elements within the unit cell. R-indices (R1) are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value around 0.05 (or 5%) is indicative of a well-refined structure.

Experimental Workflow: From Powder to Structure

Obtaining a high-quality crystal suitable for X-ray diffraction is often the most challenging step. The protocol must be a self-validating system, where each step is designed to systematically approach the optimal conditions for crystallization.

Part 1: Crystallization of Benzenesulfonamide Ligands

The goal of crystallization is to slowly transition a molecule from a disordered state (in solution) to a highly ordered, crystalline solid. This requires carefully finding conditions where the compound's solubility is low enough to precipitate, but the process is slow enough to allow for ordered lattice formation.

Detailed Protocol: Solvent/Anti-Solvent Crystallization

This method is particularly effective for sulfonamides and offers a high degree of control.[6]

  • Step 1: Solvent Screening & Selection (The "Good" Solvent).

    • Action: Test the solubility of a small amount of your benzenesulfonamide compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at room temperature.

    • Causality: The ideal "good" solvent will dissolve the compound completely but require a minimal volume. This ensures a high starting concentration, which is essential for reaching supersaturation later. For sulfonamides, polar solvents like ethanol-water or isopropanol-water mixtures are often effective.[7]

  • Step 2: Dissolution.

    • Action: Dissolve the bulk of your crude sulfonamide in the minimum amount of the selected "good" solvent at room temperature. Gentle warming can be used if necessary, but avoid boiling at this stage.

    • Causality: Using the absolute minimum solvent volume is critical. Excess solvent will prevent the solution from becoming sufficiently supersaturated in the next step, leading to poor or no crystal yield.[6]

  • Step 3: Selection and Addition of the Anti-Solvent (The "Bad" Solvent).

    • Action: Select an "anti-solvent" in which your compound is insoluble, but which is fully miscible with your "good" solvent (e.g., water, hexane). Add the anti-solvent dropwise to the dissolved compound with constant, gentle swirling.

    • Causality: The slow addition of the anti-solvent gradually decreases the overall solubility of the compound in the mixed solvent system. This controlled approach pushes the solution towards supersaturation, the thermodynamic driving force for crystallization.

  • Step 4: Inducing Crystallization.

    • Action: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates that the point of saturation has been exceeded.

    • Causality: The turbidity is caused by the formation of microscopic crystal nuclei. This is the nucleation phase.

  • Step 5: Crystal Growth.

    • Action: Once turbidity appears, stop adding the anti-solvent. Cover the flask (e.g., with a watch glass) and set it aside in a vibration-free location to allow crystals to form and grow undisturbed. This may take several hours to days.

    • Causality: The slow, undisturbed environment allows molecules in solution to deposit onto the existing nuclei in an ordered fashion, leading to the growth of larger, single crystals. Rapid crashing out of the solid will lead to an amorphous powder or very small, unusable crystals.

  • Step 6: Isolation and Drying.

    • Action: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities. Allow the crystals to air-dry.

    • Causality: Washing with a cold solvent minimizes the risk of redissolving the desired crystals while effectively removing impurities adhering to the crystal surfaces.

Troubleshooting Common Issues:

  • "Oiling Out": If the compound separates as a liquid instead of a solid, it often means the solution temperature is above the compound's melting point or impurities are high.[7] Solution: Reheat the mixture to redissolve the oil, add a small amount of the "good" solvent, and allow it to cool more slowly.[7]

  • No Crystals Form: This can be due to using too much solvent or the solution being supersaturated but lacking nucleation sites.[7] Solution: Try inducing crystallization by scratching the inside of the flask with a glass rod just below the solution surface or by adding a "seed crystal" from a previous successful attempt.[7]

G start Start: Crude Sulfonamide Powder dissolve Dissolve in minimum 'Good' Solvent (e.g., Ethanol) start->dissolve add_anti Add 'Anti-Solvent' (e.g., Water) dropwise with swirling dissolve->add_anti turbid Solution becomes persistently turbid? add_anti->turbid turbid->add_anti No grow Set aside undisturbed for crystal growth turbid->grow Yes troubleshoot Troubleshoot: - Add seed crystal - Scratch flask turbid->troubleshoot isolate Isolate crystals via vacuum filtration grow->isolate end End: Pure Crystals isolate->end G cluster_exp Experimental cluster_comp Computational crystal Single Crystal mount Mount Crystal & Cool (100 K) crystal->mount diffractometer Collect Diffraction Data (X-ray Diffractometer) mount->diffractometer solve Solve Phase Problem (e.g., SHELXT) diffractometer->solve Raw Data refine Refine Atomic Model (e.g., SHELXL) solve->refine validate Validate & Analyze (Final Structure) refine->validate refine->validate Low R-factor? end Final CIF File (R-factor < 5%)

Caption: From Crystal to Structure: The X-ray Diffraction Workflow.

Interpreting the Data: Key Intermolecular Interactions

The final crystal structure provides invaluable information on how molecules interact with each other in the solid state. For benzenesulfonamides, these interactions are dominated by hydrogen bonds and π-π stacking.

  • Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H) and acceptor (the O=S=O). These interactions are often the primary force governing crystal packing, linking molecules into chains or dimers. [1][3]* π-π Stacking: The presence of one or more benzene rings allows for stacking interactions, where the electron-rich faces of the rings align. These are weaker than hydrogen bonds but contribute significantly to the overall stability of the crystal lattice.

G cluster_hbonds Hydrogen Bonding cluster_pi π-π Stacking main Benzenesulfonamide Molecule nh_donor N-H Group (Donor) main->nh_donor contains so_acceptor S=O Group (Acceptor) main->so_acceptor contains benzene Benzene Ring (π-system) main->benzene contains nh_donor->so_acceptor forms H-bond with (another molecule) benzene->benzene stacks with (another molecule)

Caption: Key Intermolecular Forces in Sulfonamide Crystals.

By meticulously applying these protocols and understanding the resulting data, researchers can gain profound insights into the structural biology of benzenesulfonamide ligands, accelerating the design and development of next-generation therapeutics.

References

  • BenchChem Technical Support Center. Crystallinity of Sulfonamide Compounds.
  • BenchChem Technical Support Center.
  • BenchChem Technical Support Center. A Comparative Crystallographic Guide to Novel Sulfonamide Compounds.
  • Angeli, A., et al. (2018). Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Benzenesulfonamide. PubChem Compound Summary for CID 7370. [Link]

  • Kanagathara, N., et al. (2025). Structural and computational insights into a benzene sulfonamide derivative. Journal of Molecular Structure. [Link]

  • ResearchGate. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • Google Patents. (Year not specified).
  • Acta Crystallographica Section E: Crystallographic Communications. (2024). Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. [Link]

  • ResearchGate. (Year not specified). X-ray crystallographic data collection and refinement statistics. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • RCSB PDB. (2008). 5B3 Ligand Summary Page. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. [Link]

Sources

Comparative

Melting Point Determination of 3-Bromo-5-hydroxybenzenesulfonamide: A Comparative Technical Guide

Topic: Melting Point Determination of 3-Bromo-5-hydroxybenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scientific Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination of 3-Bromo-5-hydroxybenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

3-Bromo-5-hydroxybenzenesulfonamide (CAS: 1243365-25-4) is a critical pharmacophore in medicinal chemistry, particularly in the synthesis of carbonic anhydrase inhibitors and antitumor agents. As a disubstituted benzene sulfonamide, its thermal behavior is governed by a complex interplay of intermolecular hydrogen bonding (sulfonamide/hydroxyl motifs) and halogen-mediated crystal packing.

Accurate melting point (MP) determination for this compound is not merely a physical constant check; it is a vital purity assay. Sulfonamides are prone to thermal decomposition near their melting transitions, often exhibiting "browning" or gas evolution that can be mistaken for melting.

This guide compares three industry-standard determination methods—Capillary (Manual) , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) —to establish a robust protocol for characterizing this specific intermediate.

Comparative Analysis of Determination Methods

The following analysis evaluates methods based on precision, reproducibility, and suitability for 3-Bromo-5-hydroxybenzenesulfonamide, considering its potential for thermal instability.

FeatureMethod A: Manual Capillary (Thiele Tube/Oil Bath) Method B: Automated Optoelectronic (Digital MP Apparatus) Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in heated oil.Optical transmission detection via sensors during linear heating.Measurement of heat flow difference between sample and reference.
Precision Low (± 1.0–2.0 °C); Subjective to operator eyesight.High (± 0.3–0.5 °C); Standardized detection algorithms.Very High (± 0.1 °C); Thermodynamic onset determination.
Throughput Low (1 sample/run).High (3–6 samples/run).Low (1 sample/run, longer setup).
Suitability Rough Estimation: Good for initial synthesis checks.QC/Release: Ideal for routine purity confirmation.Characterization: Essential for distinguishing melting from decomposition.
Key Risk Missed "onset" due to rapid heating; parallax error.Sample opacity changes due to decomposition can trigger false "clear points."None; clearly separates endothermic melt from exothermic decomposition.
Critical Insight for This Compound

For 3-Bromo-5-hydroxybenzenesulfonamide , the Automated Optoelectronic method is the recommended standard for routine QC due to its balance of speed and accuracy. However, DSC is required during the method validation phase to confirm that the observed transition is a true melt and not a dehydration or decomposition event, which is common in hydroxy-sulfonamides.

Expected Thermal Behavior & Reference Data

While specific literature values for CAS 1243365-25-4 are sparse, structural analogs provide a reliable "landing zone" for experimental expectations. The presence of the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups significantly increases the melting point due to extensive hydrogen bonding networks compared to simple halo-benzenes.

Table 1: Reference Melting Points of Structural Analogs

Compound Structure Note Melting Point Range (°C) Source
2,5-Dibromobenzenesulfonamide Disubstituted (Bromo) 204 – 206 °C [Sigma-Aldrich]
3,5-Dinitrobenzoic acid Disubstituted (Nitro/Acid) 204 – 206 °C [Sigma-Aldrich]
4-Bromobenzenesulfonamide Monosubstituted 166 – 169 °C [PubChem]

| Target: 3-Bromo-5-hydroxy... | Hybrid (Bromo/Hydroxy) | Expected: 175 – 195 °C | Predicted based on H-bond donors |

Technical Note: If your sample melts significantly below 170°C (e.g., 150-160°C), suspect solvent entrapment (water/alcohol) or significant regioisomer impurities.

Experimental Protocol: Automated Optoelectronic Method

This protocol is designed for a Mettler Toledo MP90 or Büchi M-565 system, but applies to most digital apparatuses.

Objective: Determine the melting range (Onset to Clear Point) of 3-Bromo-5-hydroxybenzenesulfonamide with <0.5°C deviation.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture (hygroscopicity is a risk with the -OH group).

    • Grind the solid into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer.

  • Capillary Loading:

    • Use USP-standard glass capillaries (1.5 mm O.D.).

    • Fill to a height of 3 mm .

    • Pack density: Tap the capillary on a hard surface or use the instrument's packing wire. Loose packing causes broad melting ranges.

  • Instrument Setup:

    • Start Temperature: 160°C (approx. 10-15°C below expected onset).

    • Ramp Rate: 1.0 °C/min. Note: Faster rates (e.g., 5°C/min) will artificially inflate the observed melting point due to thermal lag.

    • Stop Temperature: 210°C.

  • Execution & Observation:

    • Insert duplicate capillaries.

    • Run the program.

    • Visual Check: Watch the video feed. If the sample darkens (browns) before liquefying, decomposition is occurring . In this case, report the "Decomposition Point" rather than Melting Point.

  • Data Recording:

    • Record Onset Temperature (

      
      ) : First appearance of liquid phase.
      
    • Record Clear Point (

      
      ) : Complete transparency.
      
    • Acceptance Criteria: Range (

      
      ) should be 
      
      
      
      for pharmaceutical grade purity (>98%).
Decision Logic for Method Selection

The following workflow illustrates how to choose the correct determination method based on the stage of drug development.

MP_Determination_Workflow Start Start: Characterize 3-Bromo-5-hydroxybenzenesulfonamide Stage_Check Development Stage? Start->Stage_Check Research Early R&D / Synthesis Stage_Check->Research Synthesis QC Quality Control / Release Stage_Check->QC Batch Release Validation Method Validation / Stability Stage_Check->Validation Full Characterization Capillary Method A: Capillary (Manual) Quick, Rough Estimate Research->Capillary Automated Method B: Automated Digital High Throughput, Auditable QC->Automated DSC Method C: DSC Thermodynamic Analysis Validation->DSC Result_Check Result Analysis Capillary->Result_Check Automated->Result_Check Final_Report Report MP Range (e.g., 182.5 - 183.8 °C) DSC->Final_Report Endothermic Event Decomp_Report Report Decomposition Onset (e.g., >200 °C dec.) DSC->Decomp_Report Exothermic Event Decomp Sign of Decomposition? (Browning/Gas) Result_Check->Decomp Decomp->DSC Yes (Confirm with DSC) Decomp->Final_Report No

Figure 1: Decision matrix for selecting the appropriate melting point determination method based on development stage and thermal behavior.

Troubleshooting & Common Pitfalls
ObservationProbable CauseCorrective Action
Wide Melting Range (>3°C) Impurities or wet sample.Recrystallize (e.g., EtOH/Water) and dry under high vacuum.
Sample Shrinks/Sinters Crystal lattice collapse before melt.Record "Sintering Point" separately; do not confuse with Onset.
Discoloration (Yellow/Brown) Oxidative decomposition.Switch to DSC. Seal sample in a hermetic aluminum pan with a pinhole (self-generated atmosphere) to suppress oxidation.
MP Lower than Expected Residual solvent (Solvates).Perform TGA (Thermogravimetric Analysis) to check for volatiles <150°C.
References
  • Sigma-Aldrich. 2,5-Dibromobenzenesulfonamide Product Specification. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide. Retrieved from .

  • United States Pharmacopeia (USP).
  • Mettler Toledo. Thermal Analysis of Sulfonamides: Application Note. Retrieved from .

  • Büchi Labortechnik AG. Melting Point Determination: A Practical Guide. Retrieved from .

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 3-Bromo-5-hydroxybenzenesulfonamide

Part 1: Executive Summary & Core Directive Immediate Action Required: 3-Bromo-5-hydroxybenzenesulfonamide is a halogenated organic compound containing both phenolic and sulfonamide functionalities. It must be classified...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Immediate Action Required: 3-Bromo-5-hydroxybenzenesulfonamide is a halogenated organic compound containing both phenolic and sulfonamide functionalities. It must be classified and disposed of as Halogenated Hazardous Waste . Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general trash.

Operational Directive:

  • Segregate immediately from non-halogenated solvents.

  • Label as "Hazardous Waste - Halogenated Organic Solid/Liquid."

  • Route for high-temperature incineration via a licensed hazardous waste contractor.

Part 2: Chemical Hazard Profile & Disposal Logic[1]

To ensure safety, we must understand the why behind the procedure. This compound presents a dual-functionality risk profile that dictates its handling.

Chemical Structure Analysis
  • Bromine Substituent: Classifies the waste as "Halogenated."[1] This is the critical factor for disposal cost and method. Halogenated compounds require specific incineration temperatures to prevent the formation of dioxins/furans.

  • Sulfonamide Group (

    
    ):  Weakly acidic (pKa 
    
    
    
    10). It is stable but can release toxic sulfur oxides (
    
    
    ) upon thermal decomposition.
  • Phenolic Hydroxyl (

    
    ):  Increases water solubility slightly but remains toxic to aquatic life. Phenols can be absorbed through the skin; therefore, contact precautions are mandatory during waste transfer.
    
Physical Properties Relevant to Disposal
PropertyDataOperational Implication
Physical State Solid (Powder)Dust inhalation hazard during transfer. Use localized exhaust.
Solubility Soluble in DMSO, MeOH; Low in WaterDo not attempt water dilution for disposal. Use organic solvents for rinsing.
Acidity Weakly AcidicIncompatible with strong bases (exothermic deprotonation).
Reactivity StableAvoid mixing with strong oxidizers (e.g., nitric acid) in waste drums.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf-stock or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass shipping container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Bromo-5-hydroxybenzenesulfonamide (100%)"

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Secondary Containment: Place the sealed container inside a clear plastic zip-seal bag to contain any potential dust residue.

  • Storage: Move to the Satellite Accumulation Area (SAA). Do not bulk this solid into liquid waste drums.

Scenario B: Disposal of Reaction Mixtures & Rinsate

Use this protocol for mother liquors or glassware cleaning residues.

  • Solubilization: If solid residue remains on glassware, dissolve using a minimal amount of Acetone or Methanol.

  • Segregation (CRITICAL): Pour the solution into the Halogenated Organic Waste stream.

    • Why? Mixing halogenated waste (Bromine-containing) with non-halogenated waste (e.g., pure Toluene) often downgrades the entire mixture, increasing disposal costs significantly and complicating fuel-blending recycling programs.

  • pH Check: If the reaction mixture was basic, neutralize to pH 6–8 before adding to the waste drum to prevent heat generation or polymerization in the drum.

Visualization: Waste Stream Decision Logic

DisposalLogic Start Waste Generation: 3-Bromo-5-hydroxybenzenesulfonamide StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure or Precipitate) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Liquid SolidAction Pack in HDPE Jar. Label: 'Toxic Solid'. Do NOT dissolve unnecessarily. Solid->SolidAction LiquidCheck Does it contain Halogenated Solvents? Liquid->LiquidCheck HaloStream Halogenated Waste Stream (Red Can/Drum) LiquidCheck->HaloStream Yes (DCM, Chloroform) LiquidCheck->HaloStream No (Methanol/Acetone) *Compound itself is halogenated* NonHaloStream Non-Halogenated Stream (Clear Can/Drum)

Figure 1: Decision tree for segregating brominated sulfonamide waste. Note that because the solute contains bromine, the liquid mixture is technically a halogenated waste stream.

Part 4: Regulatory Compliance & RCRA Classification

As a researcher, you act as the "Generator." You are responsible for accurate characterization.

  • RCRA Status:

    • This specific compound is not typically listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic) by specific CAS name.

    • Generator Determination: You must classify it based on characteristics. Due to the presence of bromine and the phenol group, it should be treated as Toxic and Halogenated .

  • Waste Codes (suggested for labeling):

    • If the waste exhibits toxicity characteristic (via TCLP), use D000 series.

    • Otherwise, label as "Non-RCRA Regulated Hazardous Waste" (state dependent) or simply "Halogenated Solvent Waste" if dissolved.

    • Note: Always consult your facility's specific permit list.

Part 5: Emergency Procedures

Spill Response (Solid):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 dust mask.

  • Containment: Cover spill with wet paper towels to prevent dust generation.

  • Cleanup: Scoop material into a disposal bag. Wipe area with Acetone.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[2] The sulfonamide moiety can cause sensitization; monitor for rash.

  • Eyes: Flush for 15 minutes.[2][3][4] Seek medical attention immediately.

Part 6: References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

Sources

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